Physicochemical Characterization and Synthetic Utility of 2-Cyclohexyl-1,3-dimethoxy-2-propanol
Physicochemical Characterization and Synthetic Utility of 2-Cyclohexyl-1,3-dimethoxy-2-propanol
An In-Depth Technical Whitepaper Prepared by: Senior Application Scientist
Executive Summary
In modern drug development and specialty materials science, the demand for sterically hindered, multi-oxygenated building blocks has surged. 2-Cyclohexyl-1,3-dimethoxy-2-propanol (CAS: 104431-10-9) represents a highly specialized tertiary alcohol characterized by a unique amphiphilic profile. Also known as α,α -Bis(methoxymethyl)cyclohexanemethanol, this compound features a bulky lipophilic cyclohexyl ring adjacent to a hydrophilic, hydrogen-bonding 1,3-dimethoxy-2-propanol core.
This whitepaper provides an authoritative analysis of its physicochemical properties, structural mechanics, and a self-validating synthetic protocol designed for high-yield isolation.
Physicochemical Profiling
Understanding the baseline physical and chemical metrics of 2-Cyclohexyl-1,3-dimethoxy-2-propanol is critical for predicting its behavior in solvent systems and biological assays. The quantitative data is summarized below.
Table 1: Core Physical and Chemical Properties
| Property | Value | Causality / Significance | Source |
| CAS Registry Number | 104431-10-9 | Unique identifier for regulatory and procurement tracking. | |
| Molecular Formula | C₁₁H₂₂O₃ | Dictates the exact mass and elemental composition. | [1] |
| Molecular Weight | 202.29 g/mol | Optimal size for Fragment-Based Drug Discovery (FBDD). | [1] |
| Boiling Point | 80–85 °C at 3 mm Hg | High molecular weight necessitates vacuum distillation to prevent thermal degradation. | |
| Physical State | Viscous Liquid (≥95% purity) | Viscosity is driven by intermolecular hydrogen bonding. | |
| Alternative Name | α,α -Bis(methoxymethyl)cyclohexanemethanol | Reflects the structural symmetry around the central tertiary carbon. |
Structural and Mechanistic Insights
The chemical stability and reactivity of 2-Cyclohexyl-1,3-dimethoxy-2-propanol are entirely dictated by its steric environment. The central carbon (C2) is a tertiary alcohol flanked by a bulky cyclohexyl ring and two methoxymethyl groups.
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Steric Shielding: The sheer bulk of the cyclohexyl group severely restricts the trajectory of incoming nucleophiles, making the C2 position virtually immune to SN2 substitution. In medicinal chemistry, this steric shielding is highly prized because it protects the hydroxyl group from rapid metabolic oxidation (e.g., by Cytochrome P450 enzymes) and chemical dehydration.
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Amphiphilic Network: The molecule possesses a distinct polarity gradient. The cyclohexyl ring acts as a lipophilic anchor, while the two methoxy groups serve as hydrogen bond acceptors. The tertiary hydroxyl group acts as a hydrogen bond donor, capable of forming stable intramolecular hydrogen bonds with the adjacent ether oxygens, which influences its solubility profile.
Caption: Structural domains and physicochemical properties of 2-Cyclohexyl-1,3-dimethoxy-2-propanol.
Self-Validating Synthetic Protocol
As an application scientist, I prioritize synthetic routes that minimize side reactions while maximizing atom economy. The most efficient route to synthesize 2-Cyclohexyl-1,3-dimethoxy-2-propanol is via the Grignard addition of cyclohexylmagnesium bromide to 1,3-dimethoxy-2-propanone.
Step-by-Step Methodology
1. Preparation of the Electrophile
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Action: Dissolve 1,3-dimethoxy-2-propanone (1.0 eq) in anhydrous Tetrahydrofuran (THF) under a strict argon atmosphere.
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Causality: Argon prevents the introduction of ambient moisture, which would prematurely quench the highly reactive Grignard reagent, leading to the formation of cyclohexane gas and drastically reducing the yield.
2. Nucleophilic Addition
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Action: Cool the reaction vessel to 0 °C using an ice bath. Add cyclohexylmagnesium bromide (1.2 eq, 2.0 M in diethyl ether) dropwise over 45 minutes.
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Causality: The nucleophilic attack on the carbonyl carbon is highly exothermic. Maintaining the temperature at 0 °C suppresses the competing enolization of the ketone (deprotonation of the alpha-carbon), which would otherwise stall the reaction.
3. In-Process Validation
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Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. Visualize using a KMnO4 stain.
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Causality: The starting ketone is UV-inactive. The disappearance of the starting material spot and the emergence of a new, slower-moving spot (the highly polar tertiary alcohol) validates the completion of the addition phase.
4. Hydrolytic Quenching
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Action: Carefully quench the reaction by adding saturated aqueous ammonium chloride ( NH4Cl ) until the magnesium salts precipitate as a white solid.
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Causality: A mildly acidic, pH-neutral quench is mandatory. Utilizing strong acids (such as HCl or H2SO4 ) would protonate the newly formed tertiary alcohol, triggering an E1 dehydration mechanism to form an unwanted alkene byproduct.
5. Isolation and Vacuum Distillation
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Action: Extract the aqueous layer with diethyl ether, dry the combined organic layers over anhydrous MgSO4 , and concentrate under reduced pressure. Purify the crude liquid via vacuum distillation, collecting the fraction that boils at 80–85 °C under 3 mm Hg.
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Causality: The target compound has a high molecular weight and extensive hydrogen bonding. Atmospheric distillation would require temperatures exceeding 200 °C, which would lead to the thermal cleavage of the delicate methoxy ether linkages. Vacuum distillation preserves structural integrity.
Caption: Synthetic workflow for 2-Cyclohexyl-1,3-dimethoxy-2-propanol via Grignard addition.
Applications in Drug Development
2-Cyclohexyl-1,3-dimethoxy-2-propanol is actively utilized as a screening compound in biochemical research[1]. Its unique architecture makes it a valuable asset in several domains:
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Fragment-Based Drug Discovery (FBDD): The compound serves as an excellent sp3 -rich fragment. The cyclohexyl ring is ideal for probing deep, hydrophobic binding pockets in target proteins, while the dual ether oxygens can engage in hydrogen bonding with water networks or amino acid backbones.
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Pharmacophore Modification: As a building block, the tertiary alcohol can be derivatized (e.g., via esterification or carbamate formation) to create metabolically stable prodrugs. The steric bulk prevents rapid enzymatic cleavage in plasma, thereby extending the pharmacokinetic half-life of the active pharmaceutical ingredient (API).
Analytical Characterization
To ensure the integrity of the synthesized compound, researchers must validate the structure using spectroscopic techniques. Below is the expected analytical profile for pure 2-Cyclohexyl-1,3-dimethoxy-2-propanol.
Table 2: Expected Spectroscopic Data
| Analytical Technique | Expected Signals / Observations | Structural Correlation |
| ¹H NMR (CDCl₃, 400 MHz) | ~1.0–1.8 ppm (m, 11H) | Protons of the bulky cyclohexyl ring. |
| ~2.5 ppm (s, 1H, broad) | Tertiary hydroxyl proton (exchangeable with D2O ). | |
| ~3.3 ppm (s, 6H) | Equivalent protons of the two terminal methoxy ( −OCH3 ) groups. | |
| ~3.4 ppm (s, 4H) | Methylene protons ( −CH2−O− ) adjacent to the central carbon. | |
| Mass Spectrometry (ESI+) | m/z 225.29 | Expected [M+Na]+ sodium adduct ion (Base Peak). |
| IR Spectroscopy | ~3450 cm⁻¹ (broad peak) | O-H stretching vibration of the tertiary alcohol. |
| ~1100 cm⁻¹ (strong peak) | C-O-C asymmetric stretching of the aliphatic ethers. |
References
- "Screening Compounds P43304 | EvitaChem: 2-Cyclohexyl-1,3-dimethoxy-2-propanol", EvitaChem,
- "Frinton Laboratories, Inc. - ChemBuyersGuide.com", ChemBuyersGuide,
- "CAS 104431-10-9 | 2-Cyclohexyl-1,3-dimethoxy-2-propanol", Codow,
